Carpropamid

Übersicht

Beschreibung

Synthesis Analysis

Carpropamid synthesis involves complex chemical processes that have been refined over time. Notable methods include the concise total synthesis of (+)-carpamic acid, a key component of Carpropamid, through an efficient enantioselective synthesis involving a cross-metathesis (CM) reaction followed by cyclizing reductive amination to form the piperidine ring (Randl & Blechert, 2004). Other approaches include the synthesis from (+)-alanine, employing intramolecular and reductive amination of acyclic amino ketone as key steps (Masuda, Tashiro, & Mori, 2006), and modifications to the amine part of carpropamid, demonstrating the versatility in synthesizing its components for enhanced activity (Kagabu et al., 2007).

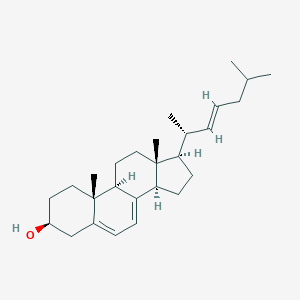

Molecular Structure Analysis

The molecular structure of Carpropamid is characterized by its piperidine ring, which is crucial for its biological activity. The synthesis processes often focus on constructing this ring with high enantioselectivity and efficiency, indicating the importance of this structural feature in the compound’s fungicidal action. The structural analyses through synthetic methods highlight the compound's complexity and the synthetic ingenuity required to assemble it.

Chemical Reactions and Properties

Carpropamid undergoes various chemical reactions, including cross-metathesis and cyclizing reductive amination, to achieve its active form. The compound's ability to inhibit the growth of Magnaporthe grisea is attributed to its specific chemical structure, which interacts with the fungal cells to inhibit vital processes. The resistance mechanism involves a mutation in the fungus, indicating that Carpropamid’s action is highly specific to its target (Takagaki et al., 2004).

Physical Properties Analysis

The physical properties of Carpropamid, such as solubility, stability, and distribution in the plant tissue, play a significant role in its effectiveness as a fungicide. Studies on its uptake and translocation in rice have shown that Carpropamid is readily absorbed and translocated to different parts of the plant, contributing to its efficacy in controlling rice blast disease (Rohilla, Singh, & Singh, 2001).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Plant Pathology .

Summary of the Application

Carpropamid is used as a fungicide to control rice blast disease caused by the fungus Magnaporthe oryzae . It inhibits scytalone dehydratase in melanin biosynthesis, a key process in the life cycle of the fungus .

Methods of Application

Carpropamid is applied in rice seedling boxes, which greatly diminishes the need for subsequent fungicide applications in paddy fields .

Results or Outcomes

The use of Carpropamid provides long-lasting control against the most important blast disease .

Application in Molecular Diagnosis

Specific Scientific Field

This application falls under the field of Molecular Diagnosis .

Summary of the Application

Carpropamid is used in the PCR-Luminex system for molecular diagnosis of fungicide resistance and species identification of fungal pathogens .

Methods of Application

The PCR-Luminex system uses specific oligonucleotide probes coupled with fluorescent beads to diagnose MBI-D resistance .

Results or Outcomes

The PCR-Luminex system was successfully introduced to diagnose MBI-D resistance .

Application in Fungicide Resistance Research

Specific Scientific Field

This application falls under the field of Fungicide Resistance Research .

Summary of the Application

Carpropamid is used to study fungicide resistance in various fungal pathogens, including Magnaporthe oryzae .

Methods of Application

Researchers use genetic and biochemical methods to study the effects of Carpropamid on fungal pathogens. For example, they have identified a single-point mutation (G to A) located at the upstream region (233 bp downstream from the ATG codon) resulting in a one-amino-acid substitution (valine [GTG] 75 to methionine [ATG]: V75M) in a carpropamid-resistant strain of Magnaporthe oryzae .

Results or Outcomes

The V75M mutation was found to cause low sensitivities of the scytalone dehydratases (SDHs) of the carpropamid-resistant strains, suggesting that this mutation confers resistance of these strains to carpropamid .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

Carpropamid is studied for its potential uses in medicine. Although its specific applications in this field are not yet available, it is being studied for its interactions and mechanism of action .

Methods of Application

Carpropamid’s potential as a drug is studied using various biochemical and pharmacological methods .

Results or Outcomes

Eigenschaften

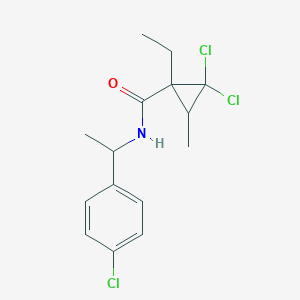

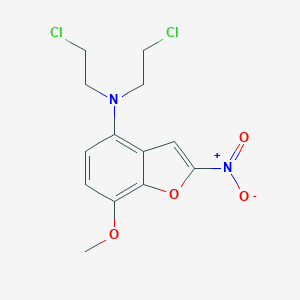

IUPAC Name |

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carpropamid | |

CAS RN |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)